Palmitoyl Tetrapeptide-10: A Technical Guide to its Synthesis, Mechanism of Action, and Efficacy
Palmitoyl Tetrapeptide-10: A Technical Guide to its Synthesis, Mechanism of Action, and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Core Data
Palmitoyl (B13399708) tetrapeptide-10 is a synthetic lipopeptide, where the tetrapeptide with the amino acid sequence Lysine-Threonine-Phenylalanine-Lysine (Lys-Thr-Phe-Lys or KTFK) is conjugated to palmitic acid. This modification enhances its bioavailability and skin penetration.
Amino Acid Sequence: Palmitoyl-Lys-Thr-Phe-Lys (Pal-KTFK)
Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)
The following is a representative protocol for the solid-phase synthesis of Palmitoyl-Lys-Thr-Phe-Lys using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials
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Resin: 2-Chlorotrityl chloride resin
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Amino Acids: Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH
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Palmitic Acid
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Coupling Agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
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Activation Base: DIPEA (N,N-Diisopropylethylamine)
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Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
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Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
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Solvents: Dichloromethane (DCM), DMF, Diethyl ether
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Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of Palmitoyl tetrapeptide-10.
Detailed Protocol
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Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
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Loading of the First Amino Acid (Lys):
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Dissolve Fmoc-Lys(Boc)-OH (2 equivalents to resin capacity) and DIPEA (4 equivalents) in DCM.
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Add the solution to the swollen resin and agitate for 2 hours.
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Wash the resin with DCM and DMF.
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Fmoc Deprotection:
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Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
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Drain the solution and wash the resin thoroughly with DMF and DCM.
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Coupling of the Subsequent Amino Acids (Phe, Thr, Lys):
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For each amino acid (Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH), pre-activate by dissolving it (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents).
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Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
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Monitor the coupling reaction using a Kaiser test.
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After each coupling, wash the resin with DMF and DCM.
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Perform Fmoc deprotection after each successful coupling as described in step 3.
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Palmitoylation:
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After the final Fmoc deprotection, dissolve palmitic acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents).
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Add the solution to the resin and agitate for 4 hours.
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Wash the resin with DMF and DCM.
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Cleavage and Deprotection:
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Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2 hours.
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Filter the resin and collect the filtrate.
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Precipitate the crude peptide by adding cold diethyl ether.
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Centrifuge and decant the ether to obtain the crude peptide pellet.
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Purification:
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Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
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Purify the peptide by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
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Collect the fractions containing the pure peptide.
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Lyophilization:
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Freeze-dry the purified fractions to obtain the final Palmitoyl-Lys-Thr-Phe-Lys as a white powder.
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Mechanism of Action and Signaling Pathways
Palmitoyl tetrapeptide-10 exerts its effects on the skin through multiple mechanisms, primarily by enhancing the skin's structural integrity and barrier function.
Enhancement of Skin Barrier Function
Palmitoyl tetrapeptide-10 has been shown to increase the expression of key proteins involved in keratinocyte adhesion and differentiation, namely corneodesmosin and filaggrin.
Caption: Proposed signaling pathway for skin barrier enhancement by Palmitoyl tetrapeptide-10.
Maintenance of Skin Transparency and Radiance
Palmitoyl tetrapeptide-10 is also known to maintain the proteostasis of α-crystallin, a chaperone protein that contributes to the transparency and radiance of the skin.
Caption: Logical relationship of Palmitoyl tetrapeptide-10 in maintaining skin radiance.
Quantitative Data on Efficacy
While extensive clinical data specifically for Palmitoyl tetrapeptide-10 is limited in publicly available literature, the following table summarizes representative data for formulations containing palmitoyl peptides, demonstrating their anti-aging effects.
| Parameter Assessed | Test Population | Formulation | Duration of Use | Key Quantitative Results |
| Wrinkle Reduction | 20 female subjects (avg. age 45.6) | Cream with palmitoyl peptides | 4 weeks | -14.07% decrease in crow's feet wrinkles. |
| Skin Elasticity | 20 female subjects (avg. age 45.6) | Cream with palmitoyl peptides | 4 weeks | +8.79% increase in skin elasticity. |
| Skin Brightness | 20 female subjects (avg. age 45.6) | Cream with palmitoyl peptides | 4 weeks | +2.14% increase in skin brightness (L* value). |
| Skin Redness | 20 female subjects (avg. age 45.6) | Cream with palmitoyl peptides | 4 weeks | -22.39% decrease in skin redness (a* value). |
| Dermal Density | 20 female subjects (avg. age 45.6) | Cream with palmitoyl peptides | 4 weeks | +27.63% increase in dermal density. |
Experimental Protocols for Efficacy Evaluation
In Vitro Gene Expression Analysis in Keratinocytes
Objective: To quantify the effect of Palmitoyl tetrapeptide-10 on the gene expression of corneodesmosin (CDSN) and filaggrin (FLG) in human keratinocytes.
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Cell Culture: Culture normal human epidermal keratinocytes (NHEKs) in appropriate keratinocyte growth medium.
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Treatment: Treat confluent NHEKs with varying concentrations of Palmitoyl tetrapeptide-10 (e.g., 1, 5, 10 µM) for 24-48 hours. A vehicle control (e.g., DMSO) should be included.
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RNA Extraction: Extract total RNA from the treated and control cells using a suitable RNA isolation kit.
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Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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Quantitative PCR (qPCR): Perform qPCR using primers specific for CDSN, FLG, and a housekeeping gene (e.g., GAPDH) for normalization.
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Clinical Evaluation of Skin Parameters
Objective: To assess the clinical efficacy of a topical formulation containing Palmitoyl tetrapeptide-10 on skin aging parameters.
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Study Design: A randomized, double-blind, placebo-controlled study with a sufficient number of subjects (e.g., n=30 per group) with signs of photoaging.
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Formulations: A test formulation containing a specified concentration of Palmitoyl tetrapeptide-10 and a placebo formulation without the peptide.
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Application: Subjects apply the assigned formulation to the face twice daily for a defined period (e.g., 8-12 weeks).
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Measurements:
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Skin Wrinkles: Quantify wrinkle depth and volume using silicone replicas and 3D imaging analysis (e.g., PRIMOS).
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Skin Elasticity: Measure skin elasticity using a cutometer.
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Skin Hydration: Assess skin hydration levels using a corneometer.
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Skin Tone and Color: Measure skin brightness (L) and redness (a) using a chromameter.
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Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed changes between the treatment and placebo groups.
Disclaimer: The information provided in this technical guide is for research and informational purposes only and is not intended as medical advice. The experimental protocols are representative and may require optimization for specific laboratory conditions.
